molecular formula C11H10Cl2O2 B597167 1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid CAS No. 151157-50-5

1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid

Cat. No.: B597167
CAS No.: 151157-50-5
M. Wt: 245.099
InChI Key: WTPHLOSEZLUICF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10Cl2O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a 2,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the product is typically isolated through distillation or crystallization. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid
  • 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
  • 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid

Uniqueness

1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-7-2-3-8(9(13)6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPHLOSEZLUICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225695
Record name Cyclobutanecarboxylic acid, 1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-50-5
Record name Cyclobutanecarboxylic acid, 1-(2,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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